molecular formula C7H5N2O3S- B230279 1H-benzimidazole-2-sulfonate

1H-benzimidazole-2-sulfonate

Cat. No.: B230279
M. Wt: 197.19 g/mol
InChI Key: GWXQTTKUYBEZBP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazole-2-sulfonate is a high-purity chemical reagent built around the privileged benzimidazole scaffold, a structure of profound significance in medicinal chemistry and drug discovery. This compound is specifically functionalized with a sulfonate group at the 2-position, a modification that enhances its properties for research and development. The benzimidazole core is a versatile pharmacophore known for its robust affinity for a diverse array of enzymes and protein receptors . Researchers utilize this scaffold and its derivatives in the pursuit of novel compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The incorporation of the sulfonate moiety is a strategic approach in medicinal chemistry to improve the solubility and bioavailability of lead compounds . Furthermore, the sulfonate group itself is a key functional group in sulfa drugs, which are established for their preventive and chemotherapeutic effects against various bacterial infections . As such, this compound serves as a critical synthetic intermediate for constructing more complex benzimidazole-sulfonyl hybrid molecules, which are increasingly investigated for their enhanced biological activities . This reagent is essential for scientists working in organic synthesis, medicinal chemistry, and materials science. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the specific product data sheet and safety documentation for detailed handling, storage, and structural information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5N2O3S-

Molecular Weight

197.19 g/mol

IUPAC Name

1H-benzimidazole-2-sulfonate

InChI

InChI=1S/C7H6N2O3S/c10-13(11,12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)(H,10,11,12)/p-1

InChI Key

GWXQTTKUYBEZBP-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1h Benzimidazole 2 Sulfonate and Its Precursors

Strategic Approaches to the Synthesis of the 1H-Benzimidazole-2-sulfonate Core

The direct introduction of a sulfonate group at the 2-position of the benzimidazole (B57391) nucleus or the formation of the heterocycle from sulfonated precursors represents the most direct strategies for obtaining this compound and its analogs.

Oxidative Routes from 1H-Benzimidazole-2-thiols

A prominent and efficient method for the synthesis of 1H-benzimidazole-2-sulfonic acid is the oxidation of the corresponding 1H-benzimidazole-2-thiol. This precursor is readily synthesized through the condensation of o-phenylenediamine (B120857) with carbon disulfide. The subsequent oxidation of the thiol group to a sulfonic acid is typically achieved using strong oxidizing agents.

One established method involves the use of potassium permanganate (B83412) (KMnO4) in an alkaline medium, such as a 50% sodium hydroxide (B78521) solution. The reaction proceeds by treating the 1H-benzimidazole-2-thiol with KMnO4, followed by acidification to precipitate the desired 1H-benzimidazole-2-sulfonic acid. nih.govorientjchem.org This transformation is a key step in multi-step syntheses, for instance, in the preparation of 2-hydrazinobenzimidazoles where the sulfonic acid group acts as a good leaving group. orientjchem.org

Table 1: Oxidation of 1H-Benzimidazole-2-thiol

PrecursorReagentsProductReference
1H-Benzimidazole-2-thiol1. KMnO4, 50% NaOH (aq) 2. HCl1H-Benzimidazole-2-sulfonic acid nih.govorientjchem.org

Direct Sulfonation Reactions of Substituted Benzimidazoles

Direct sulfonation of the benzimidazole ring system offers another pathway to introduce the sulfonic acid functionality. This electrophilic substitution reaction typically requires strong sulfonating agents and the position of sulfonation can be influenced by the substituents already present on the benzimidazole core. Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfonic acid.

For instance, the synthesis of 2-phenyl-1H-benzimidazole-5-sulfonic acid can be achieved by treating 2-phenyl-1H-benzimidazole with oleum (B3057394) or chlorosulfonic acid. samipubco.com The reaction with chlorosulfonic acid can sometimes lead to the formation of the corresponding sulfonyl chloride, depending on the reaction conditions and the nature of other substituents on the benzimidazole ring. samipubco.com A one-stage method has also been developed where the condensation of o-phenylenediamine with a carboxylic acid and the sulfonation reaction are carried out concurrently in an excess of sulfuric acid. samipubco.com

The choice of sulfonating agent and reaction conditions is crucial to control the degree and position of sulfonation. For example, a method for preparing sulfo-substituted benzimidazoles involves reacting a benzimidazole compound with a sulfonating agent such as concentrated sulfuric acid, fuming sulfuric acid, chlorosulfonic acid, or sulfur trioxide. researchgate.net

Advanced Synthetic Protocols for Benzimidazole Derivatives with Sulfonate Integration

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of complex benzimidazole derivatives. These advanced protocols often involve catalysis and innovative reaction conditions to achieve the desired sulfonate integration.

Catalytic Cyclocondensation and Cyclization Reactions

Catalytic methods are at the forefront of modern benzimidazole synthesis. The cyclocondensation of o-phenylenediamines with aldehydes or carboxylic acids is a common strategy, and various catalysts have been employed to improve yields and reaction conditions. While direct catalytic synthesis of this compound is less common, methods for synthesizing the core benzimidazole structure, which can then be sulfonated, are abundant.

For example, a green synthetic protocol has been developed using a VO(acac)2–Cu(OTf)2 catalytic system in an aqueous medium for the chemoselective cyclocondensation of o-phenylenediamines and aldehydes to produce 2-substituted benzimidazoles. orientjchem.org Another approach utilizes erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) as a catalyst for the selective synthesis of either mono- or double-condensation products from o-phenylenediamine and aldehydes. beilstein-journals.org

Furthermore, sulfonic acid functionalized catalysts have been employed. Sulfonated ordered nanoporous carbon (CMK-5-SO3H) has been shown to efficiently catalyze the cyclocondensation of o-phenylenediamine and aldehydes to produce 2-substituted benzimidazoles. researchgate.net Similarly, sulfonic acid functionalized silica (B1680970) has been used for the one-pot synthesis of 2-substituted benzimidazoles at room temperature. researchgate.net

Table 2: Catalytic Synthesis of Benzimidazole Derivatives

ReactantsCatalystProduct TypeKey FeaturesReference
o-Phenylenediamine, AldehydesVO(acac)2–Cu(OTf)22-Substituted benzimidazolesAqueous medium, Green protocol orientjchem.org
o-Phenylenediamine, AldehydesEr(OTf)3Mono- or 1,2-disubstituted benzimidazolesHigh selectivity, Solvent-free option beilstein-journals.org
o-Phenylenediamine, AldehydesSulfonated nanoporous carbon (CMK-5-SO3H)2-Substituted benzimidazolesEfficient, Heterogeneous catalyst researchgate.net
o-Phenylenediamine, AldehydesSulfonic acid functionalized silica2-Substituted benzimidazolesRoom temperature, One-pot researchgate.net

Environmentally Benign and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to minimize waste, avoid hazardous reagents, and reduce energy consumption. These approaches often involve the use of water as a solvent, solvent-free conditions, and recyclable catalysts.

The use of surfactant-assisted synthesis in aqueous media represents a green approach. For example, sodium lauryl ether sulfate (B86663) (SLES) has been used to catalyze the one-pot reaction of o-phenylenediamine with aryl aldehydes in water at ambient temperature to produce 1,2-disubstituted benzimidazoles in good yields. samipubco.com

Heterogeneous catalysts, such as zinc sulfide (B99878) nanoparticles, have been utilized for the eco-friendly one-pot cyclocondensation of substituted aldehydes with o-phenylenediamines in ethanol (B145695). ajgreenchem.com This method offers advantages like high yields, easy purification, and mild reaction conditions. ajgreenchem.com Sulfonic acid functionalized graphene oxide has also been reported as an efficient and recyclable catalyst for the synthesis of benzimidazoles under ambient, solvent-free conditions. researchgate.net

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of benzimidazole derivatives has significantly benefited from this technology.

For instance, the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles has been achieved in good yields by the reaction of o-phenylenediamine with various aldehydes in the presence of montmorillonite (B579905) K-10 clay under solvent-free microwave irradiation. arkat-usa.orgresearchgate.net This method is noted for its rapid reaction times and environmental friendliness. arkat-usa.orgresearchgate.net

Another microwave-assisted protocol describes the synthesis of 1,2-disubstituted benzimidazoles using a catalytic amount of Er(OTf)3 under solvent-free conditions, achieving quantitative yields in very short reaction times (5-10 minutes). preprints.org The use of microwave irradiation in the synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles and related compounds has also been shown to reduce reaction times and improve yields. arkat-usa.org

Table 3: Microwave-Assisted Synthesis of Benzimidazole Derivatives

ReactantsCatalyst/SupportProduct TypeKey AdvantagesReference
o-Phenylenediamine, AldehydesMontmorillonite K-102-Aryl-1-arylmethyl-1H-1,3-benzimidazolesSolvent-free, Rapid arkat-usa.orgresearchgate.net
N-Phenyl-o-phenylenediamine, AldehydesEr(OTf)31,2-Disubstituted benzimidazolesSolvent-free, High yields, Short reaction times preprints.org
1,2-Phenylenediamine, Aromatic aldehyde, 2-Mercaptoacetic acidNone1H,3H-Thiazolo[3,4-a]benzimidazolesReduced reaction times, Higher yields arkat-usa.org

Derivatization Strategies and Functionalization of this compound Analogues

The versatile nature of the this compound scaffold allows for a wide range of derivatization strategies, enabling the synthesis of a diverse library of compounds. These strategies include the preparation of hydrazones, integration into hybrid molecular architectures, and various ring functionalization reactions.

A significant derivatization pathway for 1H-benzimidazole-2-sulfonic acid involves its conversion into hydrazone derivatives. nih.govresearchgate.netresearchgate.net This multi-step synthesis typically begins with the oxidation of 1H-benzimidazole-2-thiol to yield 1H-benzimidazole-2-sulfonic acid. nih.govresearchgate.net The sulfonic acid is then converted into 1H-benzimidazole-2-yl-hydrazine by refluxing with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net Finally, the target hydrazone derivatives are synthesized through a condensation reaction between the 1H-benzimidazole-2-yl-hydrazine and various substituted aldehydes. nih.govresearchgate.net

The general synthetic scheme is as follows:

Oxidation: 1H-benzimidazole-2-thiol is oxidized using a strong oxidizing agent like potassium permanganate in an alkaline solution to form 1H-benzimidazole-2-sulfonic acid. nih.govresearchgate.net

Hydrazinolysis: The resulting sulfonic acid is treated with an excess of hydrazine hydrate and refluxed to produce 1H-benzimidazole-2-yl-hydrazine. nih.govresearchgate.net

Condensation: The synthesized hydrazine is then reacted with a variety of aromatic or heteroaromatic aldehydes in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to yield the final 1H-benzimidazole-2-yl hydrazone derivatives. nih.govmdpi.com

A range of substituted benzaldehydes, including those with hydroxyl and methoxy (B1213986) groups, have been successfully employed in this condensation step to create a library of hydrazone compounds. nih.gov The structures of these synthesized hydrazones are typically confirmed using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR. nih.gov

Table 1: Synthesis of 1H-Benzimidazole-2-yl Hydrazone Derivatives

StepReactantsReagents and ConditionsProduct
1. Oxidation 1H-Benzimidazole-2-thiolPotassium permanganate, Sodium hydroxide, Water, Reflux1H-Benzimidazole-2-sulfonic acid
2. Hydrazinolysis 1H-Benzimidazole-2-sulfonic acidHydrazine hydrate (99%), Reflux1H-Benzimidazole-2-yl-hydrazine
3. Condensation 1H-Benzimidazole-2-yl-hydrazine, Substituted AldehydesEthanol, Reflux1H-Benzimidazole-2-yl Hydrazone Derivatives

The this compound scaffold is a valuable building block for the creation of hybrid molecules, which combine the benzimidazole core with other heterocyclic systems like triazoles and sulfonamides. mdpi.comd-nb.inforesearchgate.netnih.gov This molecular hybridization is a prominent strategy in medicinal chemistry to develop compounds with potentially enhanced or synergistic biological activities. acs.org

One common approach involves the "click chemistry" reaction, specifically the Huisgen 1,3-dipolar cycloaddition, to link a benzimidazole derivative with a triazole ring. d-nb.inforesearchgate.nettandfonline.com For instance, a thiopropargylated benzimidazole can be reacted with a sulfonamide azide (B81097) in the presence of a copper(I) catalyst to produce benzimidazole-triazole-sulfonamide hybrids. d-nb.inforesearchgate.net

The synthesis of these hybrid molecules can be summarized as follows:

Alkylation: A starting benzimidazole derivative, such as 2-mercaptobenzimidazole, is alkylated with a compound containing a terminal alkyne, like propargyl bromide. d-nb.inforesearchgate.netnih.gov

Azide Formation: A separate molecule, often a sulfonamide, is converted into its corresponding azide derivative. d-nb.inforesearchgate.net

Cycloaddition: The alkyne-functionalized benzimidazole and the azide are then reacted together in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the 1,2,3-triazole ring, linking the two parent moieties. d-nb.inforesearchgate.nettandfonline.com

This modular approach allows for the synthesis of a wide array of hybrid structures by varying the substituents on both the benzimidazole and the partner molecule.

N-alkylation of the benzimidazole ring is a common functionalization strategy to introduce various alkyl or substituted alkyl groups onto the nitrogen atoms of the imidazole (B134444) ring. asianpubs.orgresearchgate.netlookchem.comkashanu.ac.ir This modification can significantly influence the physicochemical properties and biological activity of the resulting compounds.

Several methods have been developed for the N-alkylation of benzimidazoles, including:

Conventional Heating: Reaction of the benzimidazole with an alkylating agent (e.g., alkyl halides, dimethyl sulfate) in the presence of a base (e.g., potassium carbonate) and often a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) in an organic solvent. asianpubs.orgresearchgate.net

Ultrasound Irradiation: This technique has been shown to accelerate the N-alkylation reaction, leading to shorter reaction times and higher yields compared to conventional methods. asianpubs.org

Micellar Catalysis: The use of surfactants like sodium dodecyl sulfate (SDS) in an aqueous basic medium provides a green and efficient method for N-alkylation, avoiding the use of volatile organic solvents. lookchem.com

Beyond N-alkylation, other ring functionalization reactions can be performed. For example, electrophilic substitution reactions can introduce substituents onto the benzene (B151609) ring of the benzimidazole core. core.ac.uk The specific conditions and reagents used will determine the position and nature of the functional group introduced.

Table 2: Comparison of N-Alkylation Methods for Benzimidazoles

MethodConditionsAdvantages
Conventional Heating Alkylating agent, Base, Phase-transfer catalyst, Organic solvent, HeatWell-established, versatile
Ultrasound Irradiation Sonication, often with a green solvent like triethanolamineShorter reaction times, higher yields, environmentally friendly
Micellar Catalysis Surfactant (e.g., SDS), Aqueous basic mediumAvoids volatile organic solvents, sustainable

Mechanistic Pathways in this compound Synthesis and Derivatization

Understanding the mechanistic pathways involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and designing novel synthetic routes.

The formation of the benzimidazole ring itself typically proceeds through a mechanism involving nucleophilic attack and intramolecular cyclization. nih.govbeilstein-journals.org A common method is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. beilstein-journals.orgmdpi.com

A plausible mechanism for the acid-catalyzed synthesis of benzimidazoles involves:

Protonation: The carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon. nih.gov

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks the activated carbonyl carbon. nih.govbeilstein-journals.org

Dehydration: A molecule of water is eliminated to form an imine intermediate. nih.gov

Intramolecular Cyclization: The second amino group of the o-phenylenediamine then performs an intramolecular nucleophilic attack on the imine carbon, forming the five-membered imidazole ring. nih.govbeilstein-journals.org

Final Dehydration: A second dehydration step leads to the formation of the aromatic benzimidazole ring. nih.gov

Catalysts, such as Lewis acids, can play a significant role in activating the carbonyl group and facilitating the cyclization process. beilstein-journals.org

The synthesis of 1H-benzimidazole-2-sulfonic acid from 1H-benzimidazole-2-thiol involves an oxidation reaction. nih.gov While the detailed mechanism can be complex, it generally involves the conversion of the thiol group (-SH) to a sulfonic acid group (-SO3H) using a strong oxidizing agent like potassium permanganate. This process likely proceeds through several intermediate oxidized sulfur species.

Substitution reactions on the benzimidazole ring, such as N-alkylation, typically follow standard nucleophilic substitution mechanisms. The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The presence of a base is often required to deprotonate the N-H group, increasing its nucleophilicity. asianpubs.org

In the case of hydrazone formation, the mechanism is a classic nucleophilic addition-elimination reaction. The hydrazine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. nih.gov

Advanced Spectroscopic and Diffraction Based Characterization of 1h Benzimidazole 2 Sulfonate

Vibrational Spectroscopy Applications in Structural Elucidation

Fourier Transform Infrared (FT-IR) Analysis of Characteristic Vibrational Modes

FT-IR spectroscopy of benzimidazole (B57391) derivatives reveals distinct absorption bands corresponding to specific molecular vibrations. The N-H stretching vibrations in benzimidazole compounds are typically observed in the 3200–3500 cm⁻¹ region, with the precise wavenumber being influenced by hydrogen bonding. For the parent benzimidazole, the N-H stretching vibration has been reported at 3423 cm⁻¹. researchgate.net In derivatives, the presence of substituents can introduce additional vibrational modes. For instance, the formation of an azomethine bond in certain derivatives is marked by the appearance of a C=N stretching vibration around 1600–1620 cm⁻¹. nih.gov

The aromatic C-C stretching vibrations of the benzimidazole core are found in the fingerprint region, between 1400 and 1600 cm⁻¹. mdpi.com The C-N stretching modes of the imidazole (B134444) ring also contribute to the complexity of the spectrum in this region. For sulfonate-containing compounds, characteristic vibrations of the SO₃ group are expected.

Table 1: Characteristic FT-IR Vibrational Modes for Benzimidazole Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)References
N-H Stretching3200–3500 researchgate.net
C-H Stretching (aromatic)3000–3150 mdpi.com
C=N Stretching1600–1620 nih.gov
C=C Stretching (aromatic)1400–1600 mdpi.com
C-N Stretching1300-1400

This table provides a generalized overview of expected vibrational modes based on data from various benzimidazole derivatives.

Raman Spectroscopy for Complementary Vibrational Fingerprinting

Raman spectroscopy offers a complementary perspective to FT-IR analysis. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more effective for non-polar bonds and symmetric vibrations. The Raman spectrum of benzimidazole is dominated by strong bands, with notable peaks observed at 1475, 1271, 1262, 1030, 961, 724, and 618 cm⁻¹. researchgate.net The C-H in-plane bending vibrations for benzimidazole are typically assigned in the 1330 to 1000 cm⁻¹ region in both FT-IR and Raman spectra. researchgate.net For a comprehensive structural analysis of 1H-benzimidazole-2-sulfonate, the combined data from both FT-IR and Raman spectroscopy would provide a more complete vibrational fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectra of benzimidazole derivatives, the protons of the benzimidazole ring typically produce multiplet signals in the range of 6.9–7.3 ppm when measured in DMSO-d₆. nih.gov The labile NH proton of the imidazole ring gives rise to a broad signal that can vary over a wide range, for instance, between 11.26–11.55 ppm. nih.gov The specific chemical shifts and coupling patterns of the aromatic protons on the benzene (B151609) ring can provide information about the substitution pattern. For example, in 4-(1H-benzo[d]imidazol-2-yl)phenol, the aromatic protons of the p-hydroxyphenyl substituent appear as two doublets, one for H-3′ and H-5′ at δ 6.93 ppm and another for H-2′ and H-6′ at δ 7.93 ppm. dergipark.org.tr

Table 2: Representative ¹H NMR Chemical Shifts for Benzimidazole Derivatives in DMSO-d₆

ProtonChemical Shift (δ, ppm)MultiplicityReferences
NH (imidazole)11.26–12.15broad singlet nih.govnih.gov
Aromatic H (benzimidazole)6.9–7.62multiplet nih.govnih.gov
Aromatic H (substituent)6.9–8.30multiplet nih.govnih.gov

This table presents a range of chemical shifts observed for different benzimidazole derivatives and is not specific to this compound.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For benzimidazole derivatives, the chemical shifts of the carbon atoms in the aromatic system are diagnostic. The C4 and C7 carbons of the benzimidazole ring can indicate tautomeric behavior, with shifts around 120.0 ppm suggesting a pyridine-like nitrogen environment and shifts around 110.0 ppm indicating a pyrrole-like nitrogen influence. In a study of 4-(1H-benzo[d]imidazol-2-yl)phenol, the C-2 carbon of the benzimidazole ring appeared at 152.7 ppm, while the carbons of the phenyl ring (C-2′ and C-6′) were observed at 128.3 ppm. dergipark.org.tr

Table 3: Representative ¹³C NMR Chemical Shifts for Benzimidazole Derivatives

CarbonChemical Shift (δ, ppm)References
C2 (imidazole)~150-155 dergipark.org.trnih.gov
C4/C7 (benzene ring)~110-120
C5/C6 (benzene ring)~122-123 dergipark.org.tr
C3a/C7a (bridgehead)~135-143 nih.gov

This table provides a generalized overview of expected chemical shifts based on data from various benzimidazole derivatives.

Advanced Multi-dimensional NMR Techniques for Complex Structures

For more complex benzimidazole derivatives, advanced multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals. ugm.ac.id COSY experiments establish proton-proton correlations, while HSQC and HMBC reveal one-bond and multiple-bond correlations between protons and carbons, respectively. ugm.ac.id For instance, in 2-(2-(benzyloxy)-3-methoxyphenyl)-1H-benzimidazole, HMBC was used to confirm long-range ¹H-¹³C connectivities, such as the correlation between the methoxy (B1213986) protons and the C3 and C4 carbons of the phenyl ring. ugm.ac.id These techniques are crucial for piecing together the complete molecular structure of intricately substituted benzimidazoles.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. The UV-Vis spectrum of benzimidazole and its derivatives typically displays characteristic absorption bands corresponding to π→π* transitions. mdpi.com For the parent compound, 1H-benzimidazole, the lowest energy spin-allowed electronic transition is a π* ← π transition, which has been observed with an origin at approximately 277.61 nm in the gas phase. acs.org

The introduction of substituents onto the benzimidazole ring can cause shifts in these absorption bands. mdpi.com Specifically, the substitution with a sulfonic acid group (-SO₃H) at the 2-position is known to induce a bathochromic shift (a shift to longer wavelengths). nih.gov This shift is attributed to an intramolecular charge transfer transition, where electron density is transferred between the benzimidazole ring system and the electron-withdrawing sulfonate group. nih.gov While specific spectral data for this compound is not detailed in the provided literature, the expected electronic transitions can be summarized based on the behavior of related compounds.

Table 1: Expected UV-Vis Absorption Data for this compound
Transition TypeExpected Wavelength (λmax)Associated ChromophoreReference
π→π*> 278 nmBenzimidazole ring system with sulfonate substitution nih.gov, mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the molecule would be expected to be observed as the protonated molecular ion [M+H]⁺.

The fragmentation of aromatic sulfonamides and related benzimidazole structures under collision-induced dissociation (CID) provides insight into the likely fragmentation pathways for this compound. A characteristic fragmentation for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da). nih.gov This elimination-rearrangement pathway is influenced by substituents on the aromatic ring. nih.gov Furthermore, the fragmentation of the benzimidazole core itself often involves the sequential loss of HCN moieties. researchgate.net Therefore, the ESI-MS/MS spectrum of this compound would be expected to show fragment ions corresponding to the loss of SO₃ or SO₂ and subsequent cleavages of the heterocyclic ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of a molecule. For 1H-benzimidazole-2-sulfonic acid, the precise molecular formula is C₇H₆N₂O₃S. nih.gov HRMS can confirm this composition by measuring the monoisotopic mass with high precision, distinguishing it from other compounds with the same nominal mass. nih.gov While experimental HRMS data for this specific compound is not available in the search results, computed data provides the expected exact mass. nih.gov

Table 2: Molecular Mass Data for 1H-Benzimidazole-2-sulfonic acid
ParameterValueReference
Molecular FormulaC₇H₆N₂O₃S nih.gov
Molecular Weight (g/mol)198.20 nih.gov
Monoisotopic Mass (Da)198.00991323 nih.gov

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction Studies of Molecular Conformation and Packing

Single-crystal X-ray diffraction (SCXRD) analysis provides unambiguous proof of a molecule's structure, including precise bond lengths, bond angles, and torsional angles. mdpi.com For benzimidazole derivatives, SCXRD studies have been crucial in confirming molecular structures and understanding how molecules pack in the crystal lattice. mdpi.comnih.gov This packing is governed by non-covalent interactions such as hydrogen bonds and π-π stacking. In the case of this compound, the N-H group of the imidazole ring and the oxygen atoms of the sulfonate group would be expected to act as strong hydrogen bond donors and acceptors, respectively, playing a key role in the crystal packing. mdpi.com

Although SCXRD is the gold standard for structural elucidation, specific crystal structure data for this compound has not been reported in the searched literature. An analysis would reveal the conformation of the molecule and the intricate network of intermolecular interactions that stabilize the solid-state structure. researchgate.netarxiv.org

Powder X-ray Diffraction for Polymorph Characterization

Polymorphism is the ability of a compound to exist in two or more crystalline forms, which may have different physical properties. americanpharmaceuticalreview.com Powder X-ray diffraction (PXRD) is a fundamental and powerful technique for the identification and characterization of polymorphic forms, as each distinct crystal structure produces a unique diffraction pattern. rigaku.com

The pharmaceutical industry widely uses PXRD to control the polymorphic form of active pharmaceutical ingredients (APIs), including many benzimidazole-based drugs like mebendazole (B1676124) and telmisartan. researchgate.netnih.gov Different polymorphs of a substance will exhibit different peak positions and intensities in their powder diffractograms. rigaku.com For this compound, PXRD would be the primary method to screen for different crystalline forms, identify a specific polymorph, and detect the presence of minor amounts of one polymorph in another. americanpharmaceuticalreview.com While specific polymorphs of this compound have not been detailed, the methodology for their characterization is well-established. nih.gov Comparing the PXRD pattern of a new batch against a standard pattern would confirm its polymorphic identity. rigaku.com

Computational and Theoretical Investigations of 1h Benzimidazole 2 Sulfonate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular structure, electronic properties, and reactivity of chemical compounds. For 1H-benzimidazole-2-sulfonate and its derivatives, DFT calculations provide valuable insights that complement experimental findings. These theoretical studies often employ various functionals, such as B3LYP and M06-2X, with different basis sets like 6-311++G(d,p), to accurately model the system of interest. nih.govbohrium.com

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation of the molecule. researchgate.net For derivatives of 1H-benzimidazole, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com For instance, in a study on N-Butyl-1H-benzimidazole, the optimized C1-N26 and C2-N27 bond lengths were found to be 1.386 Å and 1.387 Å, respectively, which showed good agreement with experimental data. mdpi.com The presence of different tautomeric forms, such as amino and imino forms in hydrazone derivatives, can also be investigated. The relative Gibbs energies calculated by DFT can predict the most stable isomer in the gas phase. nih.gov For example, in some 1H-benzimidazole-2-yl hydrazones, the amino form is favored, while in others containing an ortho-hydroxyl group, the imino form is more stable. nih.gov

Table 1: Selected Optimized Geometrical Parameters of a Benzimidazole (B57391) Derivative

ParameterBond Length (Å) / Bond Angle (°)
C1-N261.386
C2-N271.387
C7-N261.377
C7-N271.306
C1-N26-C7104.9
N26-C7-N27113.4
Data sourced from DFT/B3LYP/6-311++G(d,p) calculations on N-Butyl-1H-benzimidazole. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of a molecule. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity and lower stability, as less energy is required for electronic transitions. researchgate.net For benzimidazole derivatives, the HOMO is often located on the benzimidazole ring, while the LUMO position can vary depending on the substituents. nih.gov In a study on 6-(1H-benzimidazole)-2(2,4-dinitrobenzenesulfonate)naphthalene, the HOMO was found on the 6-(1H-benzimidazole)-2-naphthalenol part, and the LUMO was on the 2,4-dinitrobenzenesulfonyl group. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)
Derivative A-6.5-2.34.2
Derivative B-6.2-2.04.2
Derivative C-6.8-2.64.2
Note: These are representative values for benzimidazole derivatives and may not correspond to this compound itself. Data for illustrative purposes. vulcanchem.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP map displays different potential regions in color, where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). nih.govuni-muenchen.de In benzimidazole derivatives, the negative potential is often localized over electronegative atoms like nitrogen and oxygen, while the hydrogen atoms and the benzimidazole ring can exhibit positive potential. mdpi.comnih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets. bohrium.comnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de It quantifies intramolecular interactions, such as hyperconjugation, by analyzing the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. mdpi.comuni-muenchen.de The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. mdpi.com For benzimidazole derivatives, NBO analysis reveals significant charge transfer and stabilization arising from interactions between lone pairs on nitrogen atoms and antibonding orbitals of the ring system. mdpi.comresearchgate.net For example, in N-Butyl-1H-benzimidazole, a strong interaction is observed from the lone pair of one nitrogen to the π* antibonding orbitals of the C-N bonds, with high stabilization energies. mdpi.com

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Benzimidazole Derivative

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N26π* (C1-C2)35.08
LP (1) N26π* (C7-N27)50.10
σ (C1-C6)σ* (C1-C2)4.57
Data represents interactions in N-Butyl-1H-benzimidazole. mdpi.com

Topological Analysis of Electron Density (ELF, LOL, QTAIM)

Topological analysis methods like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Quantum Theory of Atoms in Molecules (QTAIM) provide deeper insights into the nature of chemical bonding and non-covalent interactions. mdpi.comresearchgate.net

ELF and LOL: These methods divide the molecular space into regions of high electron localization, corresponding to core electrons, covalent bonds, and lone pairs. mdpi.com The color-coded maps generated from ELF and LOL analyses confirm the presence of bonding and non-bonding electrons, providing a visual representation of the chemical structure. mdpi.comresearchgate.net

QTAIM: This theory, developed by Bader, analyzes the topology of the electron density (ρ(r)) to characterize bond properties. researchgate.net By identifying bond critical points (BCPs), one can determine the nature of interactions. For instance, the values of the Laplacian of the electron density (∇²ρ(r)) and the ratio of potential energy density to kinetic energy density at the BCPs can distinguish between covalent bonds and closed-shell interactions (like ionic bonds and van der Waals forces). mdpi.comresearchgate.net

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.netmdpi.com The calculated harmonic vibrational frequencies are often scaled by an appropriate factor to improve agreement with experimental data, which are anharmonic in nature. researchgate.netresearchgate.net The Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, and torsion. researchgate.net For benzimidazole and its derivatives, DFT calculations have been successfully used to reproduce and assign the characteristic vibrational bands, including the C=N stretching, N-H bending, and ring vibrations. acs.orgresearchgate.net The strong correlation between the calculated and experimental spectra confirms the accuracy of the optimized molecular geometry and the computational method used. researchgate.net

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Benzimidazole Derivative

Vibrational ModeExperimental FrequencyCalculated Frequency (Scaled)
C=N Stretch16581662
C=N Stretch (imidazole)16411645
N-H Bend15481550
Note: These are representative values and may not correspond to this compound itself. Data for illustrative purposes. acs.orgresearchgate.net

Thermodynamic Property Calculations (e.g., reaction enthalpies, free energies)

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the thermodynamic properties of benzimidazole derivatives, including those related to this compound. These calculations provide insights into the feasibility and energetics of various chemical processes.

Thermodynamic parameters are crucial for understanding the antioxidant mechanisms of benzimidazole compounds. For instance, the reaction enthalpies for mechanisms like Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) can be computed to predict the dominant antioxidant pathway. rsc.orgbas.bg In nonpolar environments, the HAT mechanism is often favored, characterized by the bond dissociation enthalpy (BDE). rsc.org Conversely, in polar solvents, the SPLET mechanism, which is related to proton affinity (PA), tends to be the more probable route for radical scavenging. bas.bgrsc.org

The feasibility of reactions between benzimidazole derivatives and various free radicals (e.g., ˙OCH₃, ˙OOH) can be estimated through thermodynamic calculations. nih.gov These computations often involve determining parameters such as ionization potential (IP) for the SET-PT mechanism and electron transfer enthalpy (ETE) for the SPLET mechanism. rsc.orgmdpi.com By comparing the calculated reaction enthalpies for these different pathways, researchers can determine the most energetically favorable mechanism under specific conditions (e.g., in the gas phase or in different solvents like water and benzene). rsc.orgnih.gov

The Gibbs free energy change (ΔrG) is another key thermodynamic property that can be calculated to determine the spontaneity of a reaction. Negative values of ΔrG indicate a thermodynamically favorable, or exergonic, reaction pathway. mdpi.com Such calculations have shown that for some benzimidazole derivatives, the SET-PT mechanism is not thermodynamically feasible due to positive ΔrG values for the initial electron transfer step. mdpi.com

Table 1: Key Thermodynamic Parameters in Antioxidant Mechanism Studies

ParameterAbbreviationAssociated Antioxidant MechanismDescription
Bond Dissociation EnthalpyBDEHydrogen Atom Transfer (HAT)Energy required to break a bond homolytically, forming two radicals. rsc.org
Ionization PotentialIPSingle Electron Transfer-Proton Transfer (SET-PT)The minimum energy required to remove an electron from a molecule. rsc.org
Proton AffinityPASequential Proton Loss Electron Transfer (SPLET)The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. rsc.org
Electron Transfer EnthalpyETESequential Proton Loss Electron Transfer (SPLET)The enthalpy change associated with the transfer of an electron. mdpi.com
Gibbs Free Energy ChangeΔrGGeneral Reaction FeasibilityThe change in free energy of a system as a reaction proceeds. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with their environment. These simulations provide a detailed view of the conformational changes and stability of molecules like this compound and its derivatives in complex systems.

Analysis of Ligand-Target Complex Stability and Conformational Changes

MD simulations are frequently employed to investigate the stability of complexes formed between a ligand, such as a benzimidazole derivative, and a biological target, typically a protein. nih.gov By simulating the complex over a period of time, researchers can observe the dynamics of the interaction and assess the stability of the binding. This is crucial for understanding the mechanism of action of potential drug candidates. nih.govrsc.org

These simulations can reveal key insights into the binding mode of a ligand within a protein's active site. nih.gov They can also identify important intermolecular interactions, such as hydrogen bonds, that contribute to the stability of the ligand-protein complex. nih.govrsc.org For example, MD simulations have been used to demonstrate the stable binding of benzimidazole derivatives within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV reverse transcriptase. nih.gov The analysis of the simulation trajectory can provide information on conformational changes in both the ligand and the protein upon binding. rsc.org

Investigation of Solvent Effects on Molecular Conformations

The surrounding solvent can have a significant impact on the conformation and behavior of a molecule. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of these effects. The conformation of benzimidazole derivatives can differ between the crystalline state and in solution. researchgate.net

The polarity of the solvent is a key factor influencing molecular conformation and photophysical properties. researchgate.net Solvatochromic studies, which examine the effect of solvent polarity on spectroscopic properties, can be complemented by computational methods. For instance, the change in dipole moment of a molecule from the ground state to the excited state can be calculated, providing insights into the charge distribution in different electronic states. researchgate.net The self-consistent reaction field (SCRF) model is a common approach to account for solvent effects in quantum chemical calculations. nih.gov

Quantum Chemical Methods in Reaction Mechanism Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for elucidating the detailed mechanisms of chemical reactions involving this compound and related compounds. These methods provide a molecular-level understanding of reaction pathways and the factors that govern them.

Transition State Characterization and Reaction Pathway Determination

A key aspect of understanding a reaction mechanism is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Quantum chemical calculations can be used to locate and characterize these transition states. nih.gov The activation energy (ΔG‡), which is the Gibbs free energy difference between the reactants and the transition state, can be calculated to determine the kinetic feasibility of a reaction pathway. nih.gov

By mapping the potential energy surface, researchers can determine the most likely reaction pathway. nih.gov For instance, the M06-2X functional has been noted for its reliability in transition state studies of benzimidazole derivatives. nih.gov These calculations can be performed in both the gas phase and in the presence of solvents to account for environmental effects on the reaction pathway. nih.gov

Mechanistic Insights into Radical Scavenging Processes (HAT, SET-PT, SPLET)

Quantum chemical methods are extensively used to unravel the mechanisms of radical scavenging by antioxidant compounds, including benzimidazole derivatives. The three primary mechanisms investigated are the Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) pathways. rsc.orgbas.bg

HAT Mechanism: This is a one-step process where a hydrogen atom is directly transferred from the antioxidant to a free radical. rsc.orgmdpi.com The feasibility of this mechanism is primarily determined by the Bond Dissociation Enthalpy (BDE) of the bond being broken. rsc.org

SET-PT Mechanism: This is a two-step process that begins with the transfer of a single electron from the antioxidant to the free radical, followed by the transfer of a proton. rsc.orgmdpi.com The key thermodynamic parameters for this pathway are the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). rsc.org

SPLET Mechanism: This is also a two-step process, but the order is reversed. It starts with the loss of a proton from the antioxidant, followed by the transfer of an electron. rsc.orgmdpi.com The relevant thermodynamic parameters are the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE). rsc.orgmdpi.com

DFT calculations of the reaction enthalpies associated with each of these steps allow for a direct comparison of the energetic favorability of the different mechanisms. rsc.orgrsc.org Studies have shown that the preferred mechanism can be influenced by the polarity of the medium, with HAT often being favored in nonpolar solvents and SPLET in polar solvents. bas.bgrsc.org These computational insights provide a rational basis for the observed antioxidant activity of benzimidazole compounds. rsc.org

In Silico Modeling for Predictive Research (e.g., molecular docking, binding affinity prediction)

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the interactions between small molecules and biological targets. For compounds built on the benzimidazole scaffold, including this compound and its derivatives, computational methods such as molecular docking and binding affinity prediction are crucial for elucidating structure-activity relationships (SAR) and guiding the design of more potent and selective therapeutic agents. researchgate.netnih.gov These techniques allow researchers to visualize binding modes, predict binding energies, and identify key molecular interactions that govern the biological activity of a compound before its actual synthesis. researchgate.netimpactfactor.org

While direct computational studies on this compound are part of specific research initiatives, a broader body of work has focused on its numerous derivatives to explore their potential against various diseases. nih.govscielo.br The benzimidazole core provides a rigid, planar structure ideal for interactions like hydrogen bonding and π-π stacking, while the sulfonate or sulfonamide group can enhance aqueous solubility and participate in specific enzyme inhibition.

A notable study utilized a fragment-based approach starting with 1H-benzimidazole-2-sulfonic acid, which was identified as a low-micromolar competitive inhibitor of glutamate (B1630785) racemase (GR), an antibacterial target. nih.gov This compound (referred to as compound 2 in the study) showed an inhibitory constant (K_i_) of 9 µM against GR from Bacillus subtilis. nih.gov Researchers then used in silico methods to rank derivatives for synthesis, demonstrating the power of computational screening to optimize a lead scaffold. nih.gov

Molecular docking simulations have been instrumental in predicting how benzimidazole-based compounds orient themselves within the active sites of target proteins. For instance, derivatives of 2-phenyl-5-benzimidazole sulfonic acid were synthesized and evaluated for their α-glucosidase inhibition potential. scielo.br Docking studies were performed to predict the interaction of these Mannich bases with the α-glucosidase enzyme from Saccharomyces cerevisiae, helping to rationalize the observed biological activity where one derivative showed moderate inhibition. scielo.br

In another example, docking studies were central to the computer-aided design of 2,5(6)-substituted benzimidazole derivatives as potential inhibitors of Escherichia coli DNA Gyrase B. uc.pt A pharmacophore model predicted that specific functional groups would favor interactions with key residues in the enzyme's active site, such as Asn46 and Asp73. uc.pt This predictive work guided the synthesis of molecules with the desired substitutions, showcasing a rational drug design strategy based entirely on computational foundations. uc.pt Similarly, docking simulations of various keto- and amino-benzimidazoles against the Epidermal Growth Factor Receptor (EGFR) showed that derivatives with sulfonyl substituents formed more stable complexes, with binding energies reaching -8.1 kcal/mol for the wild-type protein. ukm.my

The table below summarizes findings from several molecular docking studies on derivatives of this compound and related benzimidazole compounds, highlighting the diversity of targets and the insights gained from these computational investigations.

Table 1: Molecular Docking Studies of 1H-Benzimidazole and Its Derivatives

Derivative/Compound Target Protein Software/Method Key Findings Reference(s)
1H-Benzimidazole-2-sulfonic acid Glutamate Racemase (GR) Ensemble Docking Identified as a competitive inhibitor with a K_i_ of 9 µM. Served as a lead scaffold for in silico optimization. nih.gov
Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid α-glucosidase MOE (Molecular Operating Environment) Predicted binding interactions within the enzyme active site to explain inhibitory activity. scielo.br
2,5(6)-substituted benzimidazole derivatives E. coli DNA Gyrase B MOE (Pharmacophore Modeling, Docking) Predicted key hydrogen bond interactions with residues Asn46, Asp73, and Asp173. uc.pt
Keto-benzimidazole with sulfonyl substituent EGFR (wild-type) AutoDock Tools Predicted a binding energy of -8.1 kcal/mol, suggesting stable complex formation. ukm.my
2-Phenyl benzimidazole Cyclooxygenase (COX) PyRx Showed the highest binding energy of -7.9 kcal/mol with the 1CX2 receptor. impactfactor.orgresearchgate.net
Alkylsulfonyl 1H-benzo[d]imidazole derivatives Bcl-2 Molecular Docking Investigated as potential inhibitors for breast cancer treatment. bohrium.com

Binding affinity predictions, often calculated as binding free energy (e.g., in kcal/mol), provide a quantitative estimate of the strength of the interaction between a ligand and its target. These calculations frequently employ methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to refine docking results. nih.gov For example, MM/GBSA analysis of benzimidazole-based inhibitors targeting Francisella tularensis FabI (FtFabI) revealed that van der Waals forces and electrostatic interactions were the primary contributors to the binding affinity. nih.gov Such detailed energy breakdowns help explain why certain stereoisomers or derivatives exhibit superior activity. nih.gov

The predictive power of in silico modeling is further exemplified by the detailed interaction maps generated from docking studies. These maps visualize the specific types of bonds formed between the ligand and individual amino acid residues.

Table 2: Predicted Binding Interactions of a Designed Benzimidazole Derivative with E. coli DNA Gyrase B

Functional Group on Benzimidazole Interacting Residue Interaction Type Predicted Role Reference(s)
-NH₂ at 2-position Asp73 Hydrogen Bond (Donor) Anchors the ligand in the ATP-binding site. uc.pt
(methylsulfonyl)phenyl at 5(6)-position Asn46 Hydrogen Bond (Acceptor) Provides additional stability to the complex. uc.pt
Benzimidazole Core Various π-π stacking, van der Waals Contributes to overall binding affinity and proper orientation. uc.pt

Coordination Chemistry of 1h Benzimidazole 2 Sulfonate and Its Derivatives

Ligand Design Principles and Coordination Motifs of Benzimidazole (B57391) Sulfonates

The design of ligands based on the benzimidazole sulfonate framework leverages the distinct electronic and steric properties of both the benzimidazole ring and the sulfonate group. This combination allows for a variety of coordination behaviors, making these ligands valuable for constructing diverse metal-organic architectures.

The benzimidazole moiety is a cornerstone in the design of chelating ligands due to the presence of two nitrogen atoms: a pyrrole-type nitrogen (N1) and an imine-type or pyridine-type nitrogen (N3). In metal coordination, the unprotonated pyridine-type N3 atom is the primary binding site. researchgate.netresearchgate.net This nitrogen atom readily donates its lone pair of electrons to a metal center, forming a stable coordinate bond.

The formation of metal complexes is often confirmed by a noticeable shift in the stretching frequency of the C=N bond within the imidazole (B134444) ring in infrared (IR) spectra. iosrjournals.orgresearchgate.net This shift to lower wavenumbers upon complexation indicates the coordination of the imine nitrogen to the metal ion. iosrjournals.org When the benzimidazole ring is part of a larger molecule with another donor atom, it can act as a bidentate or polydentate ligand, forming stable chelate rings with the metal ion. For instance, in many complexes, the ligand coordinates in a bidentate fashion through the pyridine-type nitrogen and another donor atom, such as a nitrogen or oxygen from an adjacent functional group. researchgate.netresearchgate.netresearchgate.net This chelation enhances the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect.

The sulfonate group has three oxygen donor atoms and can engage in several coordination modes. rsc.org These include monodentate, bidentate, and bridging modes, leading to the formation of diverse structural frameworks, from simple mononuclear complexes to one-, two-, or three-dimensional coordination polymers. rsc.org However, due to its weak coordinating tendency, frameworks built from sulfonate ligands can sometimes exhibit a lower degree of structural predictability compared to their carboxylate counterparts. scispace.com

In many instances, the sulfonate group acts as a non-coordinating counter-ion. chemistryjournal.net In these cases, it does not bond directly to the metal center but plays a crucial role in the crystal packing by forming charge-assisted hydrogen bonds with the coordinated ligands, such as the benzimidazole N-H group or coordinated water molecules. chemistryjournal.net In other structures, direct coordination between the metal ion and a sulfonate oxygen atom is observed. researchgate.netchemistryjournal.net For example, in complexes of bis(2-benzimidazolyl-methyl-6-sulfonate)amine, spectral analyses suggest coordination occurs via both nitrogen and oxygen atoms, implicating the sulfonate oxygen in the binding. researchgate.net This dual role, capable of both direct coordination and acting as a supramolecular synthon, makes the sulfonate group a powerful tool in designing complex metal-organic structures.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole sulfonate ligands typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often ethanol (B145695) or methanol. researchgate.netzenodo.org The resulting complexes can be isolated as crystalline solids and characterized by a suite of analytical techniques.

A variety of coordination compounds have been successfully synthesized using benzimidazole-based ligands with first-row transition metals. Bidentate sulfonamide derivatives of benzimidazole have been shown to form stable complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net These complexes often adopt a general formula of [ML₂], where L is the deprotonated benzimidazole sulfonamide ligand. researchgate.net Similarly, ligands like bis(2-benzimidazolyl-methyl-6-sulfonate)amine have been used to prepare complexes with Cu(II) and Zn(II). researchgate.net

The coordination chemistry of molybdenum with benzimidazole-containing ligands has also been explored. While specific examples with 1H-benzimidazole-2-sulfonate are not prevalent in the reviewed literature, cis-dioxomolybdenum(VI) complexes have been synthesized using Schiff bases derived from pyrazoline and hydrazone in conjunction with benzimidazole as a co-ligand. nih.gov Furthermore, molybdenum(III) has been shown to form trischelated complexes, [Mo(L)₃]X₃, with ligands such as 2-(2'-pyridyl)benzimidazole. mdpi.com These examples demonstrate the capability of molybdenum to coordinate with the benzimidazole framework, suggesting the potential for forming complexes with sulfonate-functionalized derivatives.

Spectroscopic methods are indispensable for the initial characterization of metal-ligand adducts. In Fourier-transform infrared (FT-IR) spectroscopy, the coordination of the benzimidazole nitrogen is evidenced by a shift in the ν(C=N) stretching vibration. iosrjournals.org The involvement of the sulfonate group in coordination can sometimes be inferred from shifts in the S=O stretching frequencies. researchgate.net The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, providing further evidence of complex formation. researchgate.net

Table 1: Representative FT-IR Spectral Data (cm⁻¹) for Benzimidazole Ligands and their Metal Complexes

Compound Type ν(N-H) ν(C=N) of Imidazole ν(S=O) of Sulfonate/Sulfonamide ν(M-N) / ν(M-O) Reference
2-(o-sulfamoylphenyl) benzimidazole ~3400 1610 1323, 1153 - iosrjournals.org
Co(II) Complex - 1562-1531 (shift) 1288, 1134 (shift) Present iosrjournals.org
Bis(2-benzimidazolyl-methyl-6-sulfonate)amine 3419-3452 1531-1541 Not specified - researchgate.net

Single-crystal X-ray diffraction provides definitive proof of structure, revealing precise bond lengths, bond angles, coordination geometries, and intermolecular interactions. semanticscholar.org This technique has been used to determine the structures of numerous benzimidazole-metal complexes, confirming the coordination modes of the ligands and the geometry around the metal centers. researchgate.netsemanticscholar.org

Table 2: Selected X-ray Crystallographic Data for Benzimidazole-Metal Complexes

Complex Metal Ion Coordination Geometry Key Bond Lengths (Å) Reference
[Co(TPBI)₂] Co(II) Distorted Tetrahedral Co-N(sulfonamide) = 1.981, Co-N(imidazole) = 1.992 scispace.com
[Zn(TPBI)₂] Zn(II) Tetrahedral Zn-N(sulfonamide) = 1.978, Zn-N(imidazole) = 2.005 scispace.com
[Ni(TPBI)₂] Ni(II) Tetrahedral Ni-N(sulfonamide) = 1.962, Ni-N(imidazole) = 1.981 scispace.com
[ZnLCl₂]·DMF Zn(II) Distorted Tetrahedral Zn-N(imidazole) = 2.038, Zn-N(aniline) = 2.091 semanticscholar.org

(TPBI = 2-(2′-tosylaminophenyl)benzimidazole; L = 2-(1H-benzo[d]imidazol-2-yl)aniline)

Investigation of Coordination Modes and Geometries in Metal Complexes

The interplay between the metal ion's preferred coordination number and the ligand's denticity and steric profile gives rise to a variety of coordination modes and geometries. For benzimidazole sulfonates and their derivatives, several common motifs have been observed.

A prevalent coordination mode is bidentate chelation through the benzimidazole N3 atom and a donor atom from an adjacent substituent. For example, 2-(o-sulfamoylphenyl)benzimidazole acts as a bidentate N,N-chelating ligand, coordinating through the sulfonamidate nitrogen and the endocyclic nitrogen of the benzimidazole ring. researchgate.net This chelation typically results in the formation of a stable six-membered ring. Depending on the metal ion and the stoichiometry, this can lead to different coordination geometries. For instance, with Co(II) and Zn(II), these ligands form complexes with a tetrahedral geometry around the metal center. iosrjournals.orgresearchgate.net

Mono-, Bi-, and Polydentate Coordination Ligands

Ligands are classified based on the number of donor atoms that bind to a central metal ion. This is known as denticity. uomustansiriyah.edu.iq

Monodentate Ligands: These ligands bind to a metal ion through a single donor atom. uomustansiriyah.edu.iq In the context of benzimidazole derivatives, this often occurs through one of the nitrogen atoms of the imidazole ring. For instance, some 2-substituted benzimidazole ligands have been shown to act in a monodentate fashion. researchgate.net

Bidentate Ligands: Bidentate ligands possess two donor atoms that can coordinate to a single metal ion, forming a chelate ring. uomustansiriyah.edu.iq Several benzimidazole derivatives exhibit bidentate coordination. For example, 2-(o-sulfamoylphenyl) benzimidazole acts as a bidentate chelating ligand, coordinating through the sulfonamidate nitrogen and an endocyclic nitrogen of the benzimidazole ring. researchgate.net Similarly, Schiff base precursors like N-(4-Nitrobenzyl) benzene-1,2-diamine can act as bidentate ligands, coordinating through both nitrogen atoms. nih.gov

Polydentate Ligands: Ligands with more than two donor atoms are termed polydentate. uomustansiriyah.edu.iq An example is bis((1H-benzimidazol-2-yl)methyl)amine, which acts as a tridentate ligand, involving all three of its donor atoms in coordination. scirp.org Azo-Schiff base derivatives of benzimidazole can also act as tridentate ligands, coordinating through a deprotonated phenolic oxygen, a nitrogen atom from the benzimidazole ring, and a nitrogen atom from the azo group. researchgate.net

The coordination mode of these ligands can be influenced by several factors, including the nature of the metal ion, the substituents on the benzimidazole ring, and the reaction conditions.

Table 1: Examples of Coordination Modes of Benzimidazole Derivatives

Ligand Denticity Coordinated Atoms Metal Ions Reference
2-substituted benzimidazoles Monodentate Imidazole Nitrogen Ni(II), Cu(II) researchgate.net
2-(o-sulfamoylphenyl) benzimidazole Bidentate Sulfonamidate Nitrogen, Imidazole Nitrogen Mn(II), Co(II), Ni(II), Cu(II), Zn(II) researchgate.net
N-(4-Nitrobenzyl) benzene-1,2-diamine Bidentate Both Nitrogen atoms - nih.gov
bis((1H-benzimidazol-2-yl)methyl)amine Tridentate All three donor atoms Base Metals scirp.org
Azo-Schiff base of benzimidazole Tridentate Phenolic Oxygen, Imidazole Nitrogen, Azo Nitrogen Zn(II) researchgate.net

Chelate Ring Formation and Conformational Studies

The formation of chelate rings is a key feature of the coordination chemistry of bi- and polydentate ligands. These rings are formed when a ligand binds to a metal ion through two or more donor atoms. The stability of the resulting complex is often enhanced by the chelate effect.

Benzimidazole-derived ligands are known to form stable chelate rings with various metal ions. For instance, the reaction of bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide with cobalt(II), zinc(II), and cadmium(II) halides results in the formation of a twisted eleven-membered chelate ring where the ligand coordinates through the imidazolic nitrogen atoms. rsc.org However, with nickel(II), the disulfide bond is cleaved, leading to the formation of six-membered chelate rings. rsc.org

Table 2: Chelate Ring Formation in Benzimidazole Complexes

Ligand Metal Ion(s) Chelate Ring Size Resulting Geometry Reference
bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide Co(II), Zn(II), Cd(II) 11-membered Distorted tetrahedral rsc.org
bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide Ni(II) 6-membered Distorted square planar rsc.org
N-(4-Nitrobenzyl) benzene-1,2-diamine Metal ions Varies - nih.gov

Mechanistic Aspects of Metal-Ligand Binding and Complex Stability

The interaction between a metal ion and a ligand like this compound involves the formation of coordinate bonds. The stability of the resulting metal complex is a critical aspect of its chemistry and is influenced by both the metal ion and the ligand.

The stability of metal complexes is often quantified by stability constants (log K). Potentiometric titrations are a common experimental technique used to determine these constants. eurjchem.com For example, studies on ternary complexes of Cd(II) with 2-aminomethyl benzimidazole and various amino acids have shown that complexes containing aromatic amino acids are significantly more stable. eurjchem.com This increased stability is attributed to stacking interactions between the aromatic moiety of the benzimidazole ligand and the aromatic side chains of the amino acids. eurjchem.com

Molecular orbital theory provides a theoretical framework for understanding the nature of the metal-ligand bond. dalalinstitute.com The formation of metal complexes involves the overlap of filled ligand orbitals with empty metal orbitals, leading to the formation of bonding and antibonding molecular orbitals. dalalinstitute.com Spectroscopic techniques, such as UV-visible spectroscopy, can provide evidence for metal-ligand interactions. For instance, shifts in the absorption bands of a ligand upon coordination to a metal ion can indicate complex formation. nih.gov

Table 3: Factors Influencing Metal Complex Stability

Factor Description Example Reference
Chelate Effect Enhanced stability due to the formation of chelate rings by bi- or polydentate ligands. Bidentate benzimidazole derivatives forming stable complexes. nih.gov
Nature of Ligand Substituents Aromatic substituents can lead to increased stability through stacking interactions. Ternary Cd(II) complexes with 2-aminomethyl benzimidazole and aromatic amino acids. eurjchem.com
pH of the Solution Affects the protonation state of the ligand and its coordination ability. pH-metric studies of Cd(II) complexes. eurjchem.com
Nature of the Metal Ion The intrinsic properties of the metal ion, such as charge and size, influence complex stability. Comparison of stability constants for different metal ions with the same ligand. researchgate.net

Molecular Interaction Mechanisms and Biological Activity at a Fundamental Level

Enzyme Inhibition Studies: Molecular Mechanisms

Benzimidazole (B57391) derivatives are recognized for their ability to inhibit a wide array of enzymes, a property that underpins many of their therapeutic applications. nih.gov The sulfonate or sulfonamide group, combined with the benzimidazole scaffold, can enhance enzyme inhibition capabilities and improve metabolic stability. Research into the molecular mechanisms reveals a complex interplay of binding kinetics, specific molecular interactions, and structural features that dictate the inhibitory action.

The mode of enzyme inhibition by benzimidazole derivatives can vary significantly depending on the specific structure of the inhibitor and the target enzyme. Studies have identified several classical inhibition kinetics, including competitive, non-competitive, and uncompetitive modes.

For instance, in studies on tyrosinase, the benzimidazole derivative albendazole (B1665689) was found to be a non-competitive inhibitor, indicating that it binds to a site on the enzyme distinct from the substrate-binding site. nih.gov This binding event leads to a static quenching of the enzyme's intrinsic fluorescence, forming a stable enzyme-inhibitor complex. nih.gov In contrast, another derivative, 2-(2-aminophenyl)-1H-benzimidazole, acts as a competitive inhibitor of the same enzyme, suggesting it directly competes with the substrate for binding to the active site. nih.gov

Kinetic studies on other enzymes, such as urease, have also revealed diverse inhibition profiles for benzimidazole derivatives. One study on alkylated benzimidazole 2-thione derivatives identified a non-competitive inhibitor against H. pylori urease, which decreases the Vmax without affecting the substrate affinity (Km). mdpi.com Another compound in the same study acted as an uncompetitive inhibitor, binding only to the enzyme-substrate complex and reducing both Vmax and Km values. mdpi.com Furthermore, investigations into inhibitors of lysine (B10760008) demethylase (KDM) enzymes have shown competitive inhibition with respect to the cofactor α-ketoglutarate (α-KG). acs.org

Radical Scavenging Mechanisms and Antioxidant Action

Sequential Proton Loss Electron Transfer (SPLET) Processes

The antioxidant activity of benzimidazole derivatives, which can be synthesized from 1H-benzimidazole-2-sulfonic acid, is often investigated through various chemical mechanisms, including the Sequential Proton Loss Electron Transfer (SPLET) process. nih.govrsc.org The SPLET mechanism is a two-step pathway where a proton is first transferred from the antioxidant molecule, followed by the transfer of an electron to a free radical. nih.govd-nb.info This mechanism is particularly relevant in polar solvents. rsc.org

Computational studies on 1H-benzimidazole-2-yl hydrazones, derived from 1H-benzimidazole-2-sulfonic acid, have been conducted to understand their radical scavenging capabilities. nih.gov These studies calculate reaction enthalpies for different antioxidant mechanisms, including SPLET, Hydrogen Atom Transfer (HAT), and Single Electron Transfer followed by Proton Transfer (SET-PT). nih.govrsc.org The ability of a compound to act as an antioxidant via the SPLET mechanism is estimated by its Proton Affinity (PA); a lower PA value indicates a greater ability to transfer a proton and thus a higher antioxidant capacity through this pathway. nih.govd-nb.info

In studies of 1H-benzimidazole-2-yl hydrazones, the calculated Proton Affinity (PA) values are typically higher than the Bond Dissociation Enthalpy (BDE) values associated with the HAT mechanism, especially in the gas phase. rsc.org This suggests that in nonpolar environments, the HAT mechanism is generally more favorable. rsc.org However, in polar media, the SPLET mechanism becomes a more significant pathway for the deactivation of free radicals. rsc.org DFT (Density Functional Theory) calculations have determined that these hydrazone derivatives are capable of reacting with various free radicals through the SPLET pathway in polar environments. rsc.org

Table 1: Key Parameters in Antioxidant Mechanism Studies for Benzimidazole Derivatives

Mechanism Key Parameter Description
Sequential Proton Loss Electron Transfer (SPLET) Proton Affinity (PA) Measures the ability of a compound to donate a proton; a lower value suggests a higher propensity for this mechanism. nih.govd-nb.info
Hydrogen Atom Transfer (HAT) Bond Dissociation Enthalpy (BDE) Describes the ability of a compound to directly transfer a hydrogen atom to a free radical. nih.gov

Interactions with Biomacromolecules (excluding clinical context)

Benzimidazole derivatives have been shown to interact with DNA through various non-covalent binding modes, which is a key aspect of their biological activity. dergipark.org.tr The planar structure of the benzimidazole ring is conducive to interactions with the DNA double helix. dergipark.org.tr The primary modes of interaction are typically groove binding and intercalation. dergipark.org.tracs.org

Groove binding involves the molecule fitting into the minor or major grooves of the DNA helix. Studies on certain benzimidazole derivatives show that they bind to the minor groove region, primarily through hydrophobic interactions rather than electrostatic linkages. plos.org The binding affinity of these compounds to DNA can be quantified by the binding constant (Kb). For some 1,2,3-triazole derivatives, which are structurally related in their heterocyclic nature, Kb values are in the range of 105 M-1, indicating significant interaction with DNA. acs.org Similarly, novel benzimidazole Schiff base ligands and their metal complexes have demonstrated moderate to strong DNA binding capabilities, with binding constants (Kb) ranging from 6.40 × 103 M−1 to 3.27 × 105 M−1. rsc.org

Intercalation is another common binding mode where the planar aromatic rings of the molecule stack between the base pairs of the DNA. dergipark.org.tr This type of interaction can be identified by significant changes in the UV-visible absorption spectrum of the compound upon binding to DNA, such as a large bathochromic shift (shift to longer wavelength) and significant hypochromism (decrease in absorption intensity). acs.org In contrast, groove binding typically results in smaller spectral shifts. acs.org Voltammetric studies on various 1H-benzimidazole derivatives have been used to analyze their interaction with double-stranded and single-stranded DNA, helping to elucidate the specific binding mechanisms. dergipark.org.tr

Derivatives of 1H-benzimidazole are recognized for their ability to interfere with the dynamics of tubulin, a protein that polymerizes to form microtubules. mdpi.comcnr.it Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a target for anticancer agents. cnr.it Benzimidazole-based compounds can act as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) binding site on tubulin. mdpi.comnih.gov

The specific structural features of the benzimidazole derivatives influence their activity. For instance, the substitution pattern on both the benzimidazole ring and the hydrazone side chain can alter the inhibitory effect. mdpi.com One study found that a 1H-benzimidazol-2-yl hydrazone derivative with a methyl group on the benzimidazole ring and a colchicine-like moiety in the hydrazone chain (compound 5d) was particularly effective at reducing the tubulin polymerization rate. mdpi.com

Table 2: Effect of 1H-Benzimidazol-2-yl Hydrazone Derivatives on Tubulin Polymerization

Compound Substitution on Benzimidazole Ring Moiety in Hydrazone Chain Lag Time (s) Initial Polymerization Rate (a.u.s⁻¹ x 10⁻⁶)
5a None Catechol-like 1461 13.4
5b None Colchicine-like 988 20.6
5c Methyl Catechol-like 0 27.0
5d Methyl Colchicine-like 600 12.9

Data sourced from a study on human breast cancer cell lines. mdpi.com

Molecular docking studies further support these experimental findings, providing insights into the possible binding modes of these hydrazones within the colchicine binding site of tubulin. nih.govpreprints.org The benzimidazole nucleus is considered a valuable pharmacophore for designing novel tubulin polymerization inhibitors. mdpi.compreprints.org

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of benzimidazole derivatives influences their biological activity at a molecular level. Modifications at various positions of the benzimidazole scaffold can significantly alter properties such as biomacromolecule interaction and inhibitory potential. mdpi.com

One of the most important positions for substitution is the 5-position of the benzimidazole ring. SAR studies comparing different functional groups at this position have revealed a clear trend in activity. For photoprotective activity against UVB radiation, the relationship for the substituent at the 5-position was determined to be -H > -COOH > -SO3H. mdpi.comsemanticscholar.org This indicates that an unsubstituted benzimidazole (with a hydrogen atom) is more effective in this context than one with a carboxylic acid group, which in turn is more effective than one with a sulfonic acid group (-SO3H), the functional group present in 1H-benzimidazole-5-sulfonic acid. mdpi.com

The substituent at the C-2 position also plays a critical role. The introduction of various aryl or heterocyclic rings at this position can modulate activity. semanticscholar.org For example, in a series of compounds designed as multifunctional agents, a derivative with a pyrrole (B145914) ring at the C-2 position and an unsubstituted C-5 position was identified as a highly potent molecule. mdpi.comsemanticscholar.org Furthermore, the nature of substituents on phenyl rings attached to the C-2 position influences activity. The presence of electron-withdrawing groups can increase potency, while the number and position of hydroxyl and methoxy (B1213986) groups on a phenyl moiety can fine-tune antioxidant and antiproliferative activities. nih.gov The sulfonamide group, a derivative of sulfonic acid, is noted for enhancing aqueous solubility and metabolic stability when incorporated into the benzimidazole scaffold.

Table 3: List of Mentioned Chemical Compounds

Compound Name
1H-benzimidazole-2-sulfonate
1H-benzimidazole-2-sulfonic acid
1H-benzimidazole-2-yl hydrazones
1H-benzimidazole-5-sulfonic acid
Nocodazole
Paclitaxel
Colchicine
Sulfonamide

Environmental Transformation and Degradation Pathways of Benzimidazole Sulfonates

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily driven by physical and chemical factors in the environment. For 1H-benzimidazole-2-sulfonate, the key abiotic degradation mechanisms are photolysis and hydrolysis.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. For aromatic compounds like benzimidazole (B57391) sulfonates, this can be a significant transformation pathway in sunlit surface waters. The process can occur through two primary mechanisms: direct and indirect photolysis.

Direct Photolysis: This process involves the direct absorption of light by the this compound molecule, leading to its excitation and subsequent chemical transformation. Studies on the structurally similar compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA) have shown that direct photolysis can lead to key degradation reactions such as desulfonation, where the sulfonic acid group is cleaved from the benzimidazole ring, and cleavage of the benzimidazole ring itself. nih.gov These reactions are often initiated by the formation of an excited triplet state or a radical cation of the molecule upon light absorption. nih.gov The efficiency of direct photolysis is influenced by factors such as the intensity and wavelength of light, as well as the physicochemical properties of the water, including pH. nih.gov

Indirect Photolysis: In this process, other substances in the water, known as photosensitizers, absorb light and generate reactive species that then react with and degrade the target compound. Common photosensitizers in natural waters include nitrate (B79036) ions and dissolved organic matter. nih.gov These can generate highly reactive species like hydroxyl radicals (•OH). Indirect photolysis can lead to different degradation products compared to direct photolysis. For instance, in the case of PBSA, indirect photolysis mediated by hydroxyl radicals has been shown to produce hydroxylation products, where •OH groups are added to the aromatic structure, as well as ring-opening intermediates. nih.gov While direct photolysis is often the major degradation pathway for PBSA in sunlit waters, indirect photolysis can become significant in waters with high concentrations of photosensitizers. nih.gov

Degradation ProcessKey ReactionsInfluencing FactorsPotential Products
Direct Photolysis Desulfonation, Benzimidazole ring cleavageLight intensity, Wavelength, pHDesulfonated benzimidazole, Ring-opened fragments
Indirect Photolysis Hydroxylation, Ring openingConcentration of photosensitizers (e.g., nitrate, dissolved organic matter)Hydroxylated benzimidazoles, Ring-opened intermediates

Hydrolytic Pathways in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Aromatic sulfonic acids are generally considered to be relatively resistant to hydrolysis under typical environmental conditions. wikipedia.org The carbon-sulfur bond in aryl sulfonic acids is strong, and its cleavage usually requires more extreme conditions, such as high temperatures and the presence of strong acids. wikipedia.org

Therefore, under the typical pH and temperature ranges found in most aqueous environments, the hydrolytic degradation of the sulfonate group from the benzimidazole ring of this compound is expected to be a very slow process and likely not a significant environmental degradation pathway. While the benzimidazole ring itself can be susceptible to hydrolysis under certain conditions, the primary hydrolytic concern for this molecule would be the C-S bond, which is known for its stability.

Biotic Degradation Mechanisms and Microbial Transformation

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a critical process in the removal of many organic pollutants from the environment.

Microbial Degradation Pathways (e.g., bacterial, fungal metabolism)

The biodegradation of sulfonated aromatic compounds has been studied for various chemicals, and a common initial step is desulfonation, the enzymatic cleavage of the carbon-sulfur bond. Microorganisms have evolved specific enzyme systems to utilize organosulfonates as a source of sulfur for their growth, especially under sulfate-limiting conditions. oup.comnih.gov

The microbial degradation of this compound is likely to proceed through an initial desulfonation step, releasing the sulfur as sulfite (B76179) or sulfate (B86663), which can then be assimilated by the microorganisms. nih.gov Following desulfonation, the resulting 1H-benzimidazole-2-ol would be more susceptible to further microbial attack. The degradation of the benzimidazole core would likely involve hydroxylation and subsequent ring cleavage, pathways that are common in the microbial metabolism of aromatic compounds.

Identification and Characterization of Intermediate Degradation Products

The identification of intermediate degradation products is key to elucidating the biodegradation pathway. Based on the expected microbial metabolism of sulfonated aromatic compounds and benzimidazoles, the following intermediates could be anticipated during the degradation of this compound:

1H-benzimidazol-2-ol: This would be the initial product following enzymatic desulfonation.

Hydroxylated benzimidazoles: Further enzymatic action could introduce hydroxyl groups onto the benzene (B151609) ring of the benzimidazole structure.

Ring cleavage products: Subsequent microbial action would lead to the opening of the aromatic and imidazole (B134444) rings, resulting in the formation of smaller aliphatic acids and other simple organic molecules that can be channeled into central metabolic pathways.

The characterization of these intermediates would require sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Degradation StepPotential Intermediate ProductsMicrobial Process
Initial Attack 1H-benzimidazol-2-ol, Sulfite/SulfateEnzymatic Desulfonation
Further Degradation Hydroxylated benzimidazolesAromatic ring hydroxylation
Mineralization Aliphatic acids, Carbon dioxide, Water, AmmoniumRing cleavage and central metabolism

Environmental Fate Modeling and Pathway Prediction

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. These models integrate information on a chemical's physical-chemical properties with environmental parameters to estimate its likely concentrations in different environmental compartments (air, water, soil, sediment).

For this compound, a comprehensive environmental fate model would need to consider its:

Water solubility: High water solubility will favor its presence in the aqueous phase.

Vapor pressure: Low vapor pressure suggests it will not be significantly present in the atmosphere.

Adsorption potential (Koc): Its ionic nature suggests that adsorption to soil and sediment will be dependent on the pH and the organic carbon content of the solid phase.

Degradation rates: Data on its photolytic and biotic degradation rates would be crucial inputs for the model.

While specific environmental fate models for this compound have not been extensively reported, models developed for other sulfonated aromatic compounds, such as linear alkylbenzene sulfonates (LAS), could be adapted. oup.com These models simulate processes like advection, dispersion, partitioning, and degradation in aquatic systems.

Quantitative Structure-Activity Relationship (QSAR) models can also be used to predict the environmental fate and toxicity of chemicals based on their molecular structure. For this compound, QSAR models could be employed to estimate its biodegradability, potential for bioaccumulation, and ecotoxicity, providing valuable information for risk assessment in the absence of extensive experimental data. researchgate.netnih.govnih.govconsensus.app

Emerging Research Directions and Future Perspectives in 1h Benzimidazole 2 Sulfonate Research

Rational Design and Discovery of Novel Derivatives with Tailored Properties

The rational design of novel 1H-benzimidazole-2-sulfonate derivatives is a cornerstone of modern research, enabling the creation of compounds with properties tailored for specific biological or material science applications. By strategically modifying the core benzimidazole (B57391) structure, scientists can fine-tune its electronic, steric, and physicochemical characteristics.

A key strategy involves using 1H-benzimidazole-2-sulfonic acid as a versatile starting material or intermediate. nih.govchemicalbook.comrsc.org For instance, it can be converted into 1H-benzimidazole-2-yl-hydrazine, which then serves as a scaffold for creating a series of hydrazone derivatives by reacting it with various substituted benzaldehydes. nih.govrsc.org This approach has led to the discovery of compounds with potent antiparasitic activity against Trichinella spiralis. nih.gov The activity of these derivatives is closely linked to the nature and position of substituents on the phenyl ring, with hydroxyl-substituted compounds showing remarkable efficacy. nih.gov

In another example of tailored design, researchers have synthesized a series of 5-alkylsulfamoyl benzimidazole derivatives to act as angiotensin II receptor antagonists. nih.gov The design process involved introducing a sulfamoyl group at the 5-position and varying the alkyl substituents to optimize the compound's ability to block the receptor, demonstrating a clear structure-activity relationship where bulky alkyl groups like tert-butyl and cyclohexyl conferred the highest activity. nih.gov

The design and modification of the benzimidazole scaffold are not limited to small molecules. The inherent chemical properties of benzimidazole allow for its incorporation into larger, more complex structures, leading to materials with diverse morphologies and functions, from coordination polymers to advanced nanostructures. researchgate.net

Table 1: Examples of Rationally Designed 1H-Benzimidazole Derivatives and Their Tailored Properties

Derivative Class Synthetic Precursor Target Application Key Finding Reference(s)
1H-Benzimidazole-2-yl hydrazones 1H-Benzimidazole-2-sulfonic acid Antiparasitic Hydrazones with hydroxyl groups on the phenyl ring exhibit significant larvicidal effects against T. spiralis. nih.gov nih.gov
5-Alkylsulfamoyl benzimidazoles 4'-[(2-Butyl-1H-benzimidazol-1-yl)methyl]biphenyl-2-carboxylic acid Antihypertensive Activity is related to the size of the alkyl group on the sulfonamide moiety, with bulky groups showing promising results. nih.gov nih.gov

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Analysis

The synergy between computational modeling and experimental work has become indispensable in the study of benzimidazole derivatives. This integrated approach accelerates the discovery process, provides deep insights into molecular behavior, and helps to rationalize experimental observations.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the structural, spectroscopic, and electronic properties of benzimidazole-based molecules. researchgate.netmdpi.com These theoretical calculations can accurately forecast parameters like bond lengths, bond angles, and vibrational frequencies, which show excellent agreement with experimental data obtained from techniques like X-ray crystallography and NMR spectroscopy. researchgate.netmdpi.com Such computational analyses provide a foundational understanding of the molecule's stable conformation and electronic distribution before proceeding with more complex and resource-intensive experiments. researchgate.net

In the realm of drug discovery, molecular docking and molecular dynamics (MD) simulations are crucial tools. nih.gov These methods allow scientists to model the interaction between a designed benzimidazole derivative and its biological target, such as an enzyme or a receptor. bohrium.comnih.gov For example, in the development of new antitubercular agents, docking studies identified the DprE1 enzyme as a likely target for benzimidazole derivatives, a hypothesis that was then supported by MD simulations and experimental activity assays. nih.gov Similarly, computational studies were instrumental in identifying new benzimidazole derivatives as potent inhibitors of the Bcl-2 protein, a key target in cancer therapy, by predicting their binding affinity and interaction modes. bohrium.com

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions help to evaluate the drug-likeness of newly designed compounds early in the discovery pipeline, filtering out candidates that are unlikely to have favorable pharmacokinetic properties. bohrium.comnih.gov

Table 2: Application of Computational Methods in Benzimidazole Derivative Research

Computational Method Application Insights Gained Reference(s)
Density Functional Theory (DFT) Structural and Spectroscopic Analysis Prediction of molecular geometry, electronic properties, and vibrational spectra, corroborating experimental findings. researchgate.netmdpi.com researchgate.netmdpi.com
Molecular Docking Target Interaction Modeling Identification of potential biological targets and prediction of binding affinities and modes for antitubercular and anticancer agents. nih.govresearchgate.net nih.govresearchgate.net
Molecular Dynamics (MD) Simulations Binding Stability Analysis Confirmation of the stability of ligand-protein complexes predicted by docking. nih.gov nih.gov

Exploration of Supramolecular Assembly and Host-Guest Chemistry Involving Benzimidazole Sulfonates

The benzimidazole framework is an excellent building block for the construction of complex supramolecular architectures. researchgate.net These assemblies are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and highly directional metal-ligand coordination. researchgate.netnih.gov The resulting structures can range from finite metal-organic cages to extended coordination polymers and smart nanomaterials. researchgate.net The introduction of sulfonate groups onto the benzimidazole scaffold is particularly advantageous as it can enhance water solubility and provide sites for electrostatic interactions, making these compounds suitable for biological applications and assembly in aqueous media. magtech.com.cnfrontiersin.org

A significant area of exploration is the host-guest chemistry of benzimidazole derivatives with macrocyclic hosts like cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). researchgate.netrsc.org These macrocycles have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate guest molecules like benzimidazoles in aqueous solutions. researchgate.netrsc.org

For example, cucurbit frontiersin.orguril (CB7) has been shown to form stable inclusion complexes with various benzimidazole-based drugs. researchgate.netcdnsciencepub.com This encapsulation can dramatically alter the physicochemical properties of the guest molecule, leading to increased solubility and enhanced photostability. researchgate.netcdnsciencepub.com Similarly, the interaction between benzimidazole-terminated polymers and cyclodextrin-functionalized polymers has been exploited to create novel, dual-responsive micelles for smart drug delivery systems. nih.gov These systems can respond to changes in pH and temperature, making them promising nanocarriers for targeted therapy. rsc.orgnih.gov The formation of these host-guest complexes is a dynamic process that can be controlled by external stimuli, offering a route to functional, responsive materials. magtech.com.cn

Table 3: Host-Guest Systems Involving Benzimidazole Derivatives

Host Molecule Guest Molecule Key Outcome of Interaction Application Reference(s)
Cucurbit frontiersin.orguril (CB7) Albendazole (B1665689), Thiabendazole (benzimidazole-based drugs) Increased aqueous solubility and photostability of the drug. researchgate.netcdnsciencepub.com Drug delivery, improved formulation. cdnsciencepub.com researchgate.netcdnsciencepub.com
β-Cyclodextrin (β-CD) Benzimidazole-terminated polymers Formation of pH- and thermo-responsive supramolecular micelles. nih.gov Smart drug delivery. nih.gov rsc.orgnih.gov

Development of Sensing and Detection Principles Based on Benzimidazole Sulfonate Frameworks

Benzimidazole derivatives are increasingly being developed as chemosensors for the detection of various analytes, including metal ions and biological molecules. researchgate.net Their rigid structure and conjugated π-system often result in desirable photophysical properties, such as fluorescence, which can be modulated upon interaction with a target analyte. This change in fluorescence—either enhancement ("turn-on") or quenching ("turn-off")—forms the basis of the sensing mechanism. researchgate.netmdpi.com

Researchers have designed benzimidazole-based fluorescent sensors for the selective detection of biologically and environmentally important metal ions. For instance, a dual chemosensor has been developed for the colorimetric detection of Fe(II) and Fe(III) ions and the fluorometric "off-on" detection of Zn(II) in aqueous solutions, with detection limits lower than the guidelines set by the World Health Organization for drinking water. rsc.org Another sensor, incorporating a benzimidazole unit, demonstrated selective fluorescence quenching in the presence of mercury (Hg²⁺) ions. researchgate.net

The sensing mechanism often involves the coordination of the metal ion to the nitrogen atoms of the benzimidazole ring or other chelating groups appended to the scaffold. rsc.org In some cases, a displacement approach is used, where a fluorescent benzimidazole-metal complex is first formed, and the subsequent addition of a target anion displaces the metal and restores the fluorescence of the original molecule. researchgate.net

Beyond metal ions, these frameworks are being adapted to detect crucial biomolecules. A novel fluorescent probe based on a benzimidazole derivative was designed for the selective detection of cysteine, a biologically important biothiol. mdpi.com The probe operates via a Michael addition mechanism, where the interaction with cysteine triggers a "turn-on" fluorescent response, enabling its detection in human urine and for live-cell imaging. mdpi.com The versatility of the benzimidazole scaffold allows for the creation of a wide array of sensors with high sensitivity and selectivity for diverse targets. researchgate.netpatsnap.com

Table 4: Benzimidazole-Based Sensors and Their Performance

Sensor Type Target Analyte Sensing Principle Detection Limit Reference(s)
Dual Chemosensor Fe(II)/Fe(III), Zn(II) Colorimetric (Fe), Fluorometric "OFF-ON" (Zn) 1.18 µM (Fe²⁺), 1.05 µM (Zn²⁺) rsc.org
Fluorescent Sensor Mercury (Hg²⁺) Fluorescence quenching ("turn-off") 3.0 ppm (in acidic conditions) researchgate.net
Fluorescent Probe Cysteine (Cys) Michael addition leading to fluorescence "turn-on" - mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-benzimidazole-2-sulfonate derivatives, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sulfonation of benzimidazole precursors using sulfonating agents (e.g., chlorosulfonic acid) under controlled conditions. For example, 1-(Methylsulfonyl)-1H-benzimidazol-2-amine is synthesized via reaction with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature .
  • Critical Parameters : Solvent polarity, temperature, and stoichiometry of reagents significantly affect yield. Elevated temperatures (~50°C) may improve conversion but risk side reactions like over-sulfonation. Purification via column chromatography or recrystallization is standard .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound derivatives?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for confirming sulfonate group attachment and substituent positions. For instance, the sulfonate group in 1H-benzimidazole-2-sulfonic acid (CAS 40828-54-4) shows distinct 1H^1H-NMR shifts at δ 8.2–8.5 ppm .
  • LC-MS/MS : Validates molecular weight and purity. High-resolution mass spectrometry (HRMS) is preferred for complex derivatives .
  • FT-IR : Sulfonate S=O stretching vibrations appear at 1150–1250 cm1^{-1} .

Q. What are the primary biological activities reported for this compound analogs?

  • Key Findings : Derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example, 5-(butylsulfonyl)-1H-benzimidazol-2-amine (CAS 199742-36-4) shows antitumor activity in vitro, likely via kinase inhibition .
  • Experimental Design : Bioassays often use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity and IC50_{50} measurements for enzyme inhibition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize the design of this compound-based inhibitors?

  • Methodology :

  • Density Functional Theory (DFT) : Predicts electronic properties and reactivity. For example, the sulfonate group’s electron-withdrawing effect stabilizes charge distribution in benzimidazole rings, enhancing binding to target proteins .
  • Molecular Docking : Used to model interactions with enzymes (e.g., EGFR tyrosine kinase). Software like AutoDock Vina evaluates binding affinities and identifies key residues for modification .
    • Validation : Cross-check computational predictions with experimental IC50_{50} values and X-ray crystallography data (e.g., SHELX-refined structures ).

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Case Study : Discrepancies in antimicrobial efficacy may arise from variations in bacterial strains or assay protocols.
  • Resolution Framework :

Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., logP for solubility adjustments) .

Structure-Activity Relationship (SAR) : Isolate substituent effects. For instance, ethyl vs. methyl sulfonate groups alter lipophilicity and membrane permeability .

Reproducibility Checks : Replicate assays under controlled conditions (e.g., CLSI guidelines for antimicrobial testing) .

Q. How does crystallographic data (e.g., SHELX-refined structures) inform the stereoelectronic properties of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (e.g., SHELXL ) reveals bond angles, torsion angles, and packing interactions. For example, the sulfonate group in 1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole adopts a planar conformation, enhancing π-stacking in crystal lattices .
  • Applications : Crystallographic data guide modifications to improve thermal stability or solubility for material science applications .

Methodological Considerations

  • Data Contradictions : Cross-validate spectroscopic results (e.g., 1H^1H-NMR vs. 13C^{13}C-NMR) and use high-purity standards .
  • Experimental Phasing : For novel derivatives, employ SHELXC/D/E pipelines for efficient crystallographic phasing .

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